

Application Note: Comprehensive Characterization of 2-Chloro-4-methoxy-L-phenylalanine

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Compound of Interest

Compound Name: 2-Chloro-4-methoxy-L-phenylalanine

Cat. No.: B8177436

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Introduction

2-Chloro-4-methoxy-L-phenylalanine is a synthetic amino acid derivative with significant potential in pharmaceutical research and development. As an analogue of the essential amino acid L-phenylalanine, its incorporation into peptides and other molecules can modulate their biological activity, stability, and pharmacokinetic properties. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and quality for its intended applications. This application note provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of **2-Chloro-4-methoxy-L-phenylalanine**.

Molecular Structure and Physicochemical Properties

- IUPAC Name: (2S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
- Molecular Formula: C₁₀H₁₂ClNO₃

- Molecular Weight: 230.66 g/mol

Property	Value
Appearance	White to off-white solid
Solubility	Soluble in water and polar organic solvents
pKa	~2.5 (carboxylic acid), ~9.5 (amino group)
UV λ_{\max}	~220 nm and ~275 nm

Chromatographic Techniques for Purity and Chiral Integrity

Chromatographic methods are fundamental for assessing the purity and enantiomeric integrity of **2-Chloro-4-methoxy-L-phenylalanine**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust technique for determining the purity of the compound and for quantifying any related impurities.

Principle: The analyte is separated based on its hydrophobic interactions with the stationary phase. By using a gradient of an organic solvent, compounds with different polarities can be effectively resolved.

Experimental Protocol 1: RP-HPLC

- Sample Preparation:
 - Accurately weigh and dissolve 1 mg of **2-Chloro-4-methoxy-L-phenylalanine** in 1 mL of mobile phase A to prepare a 1 mg/mL stock solution.
 - Prepare a series of calibration standards by diluting the stock solution.
 - Filter all solutions through a 0.22 μm syringe filter before injection.

- HPLC Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5% to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection	UV at 220 nm
Injection Volume	10 μ L

Expected Results: A single major peak corresponding to **2-Chloro-4-methoxy-L-phenylalanine** should be observed. The purity can be calculated based on the area percentage of the main peak.

Chiral HPLC for Enantiomeric Purity

It is crucial to confirm the stereochemical identity and enantiomeric excess of the L-isomer. Chiral HPLC is the gold standard for this purpose.^[1]

Principle: A chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to their separation.

Experimental Protocol 2: Chiral HPLC

- Sample Preparation:
 - Prepare a 0.5 mg/mL solution of **2-Chloro-4-methoxy-L-phenylalanine** in the mobile phase.
- Chiral HPLC Conditions:

Parameter	Condition
Column	Astec CHIROBIOTIC™ T, 4.6 x 150 mm, 5 μm[2]
Mobile Phase	Methanol:Water (70:30, v/v)[2]
Flow Rate	0.8 mL/min[2]
Column Temperature	35 °C[2]
Detection	UV at 222 nm[2]
Injection Volume	5 μL

Expected Results: A single peak corresponding to the L-enantiomer should be observed. The presence of the D-enantiomer would indicate incomplete stereoselective synthesis or racemization. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of **2-Chloro-4-methoxy-L-phenylalanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

Principle: Atomic nuclei with non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, allowing for the determination of molecular structure.

Experimental Protocol 3: ¹H and ¹³C NMR

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

- Instrument Parameters:
 - Spectrometer: 400 MHz or higher
 - Temperature: 298 K
 - ^1H NMR: Acquire a standard proton spectrum.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.

Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6):

Atom	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
Aromatic CH	6.8 - 7.4	112 - 132
α -CH	~4.0	~55
β -CH ₂	~3.1	~36
-OCH ₃	~3.8	~56
-COOH	~13.0	~173
-NH ₂	~8.2	-

Expected Results: The obtained spectra should be consistent with the proposed structure. The number of signals, their chemical shifts, splitting patterns, and integration values in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, will confirm the identity of the compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Experimental Protocol 4: LC-MS and HRMS

- Sample Preparation:
 - Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
- LC-MS and HRMS Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Mass Analyzer	Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range	100 - 500 m/z
Capillary Voltage	3.5 kV
Cone Voltage	30 V

Expected Results:

- HRMS: The protonated molecule $[M+H]^+$ should be observed at an m/z value corresponding to the calculated exact mass of $C_{10}H_{13}ClNO_3^+$ (230.0551).
- MS/MS: Fragmentation of the parent ion can lead to characteristic losses, such as the loss of H_2O , CO , and the carboxylic group, which helps in structural confirmation.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its functional groups.

Experimental Protocol 5: FT-IR

- Sample Preparation:

- Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Scan the sample over the range of 4000-400 cm^{-1} .

Expected Characteristic Absorption Bands:

Functional Group	Wavenumber (cm^{-1})
O-H stretch (acid)	3300 - 2500 (broad)
N-H stretch (amine)	3400 - 3200
C-H stretch (aromatic)	3100 - 3000
C-H stretch (aliphatic)	3000 - 2850
C=O stretch (acid)	1725 - 1700
C=C stretch (aromatic)	1600 - 1450
C-O stretch (ether)	1250 - 1050
C-Cl stretch	800 - 600

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to verify the empirical and molecular formula.

Principle: The sample is combusted in a controlled environment, and the resulting gases (CO_2 , H_2O , N_2) are quantitatively measured.^[4]

Experimental Protocol 6: CHN Analysis

- Sample Preparation:
 - Accurately weigh 1-2 mg of the dried, pure sample into a tin capsule.

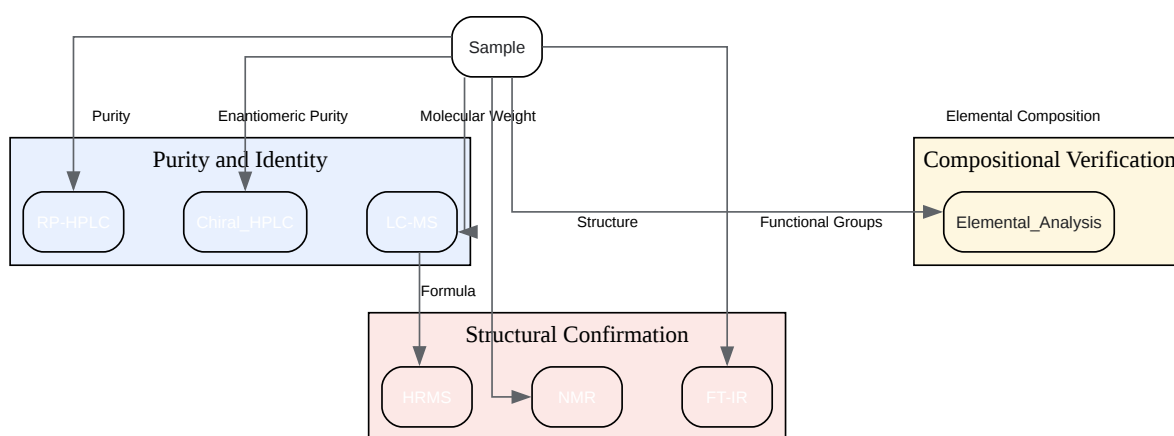
- Instrumentation:
 - Use a calibrated CHN elemental analyzer.

Expected Results: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the theoretical values for $C_{10}H_{12}ClNO_3$.

Element	Theoretical %
C	52.07
H	5.24
N	6.07

Summary of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the characterization of **2-Chloro-4-methoxy-L-phenylalanine**.

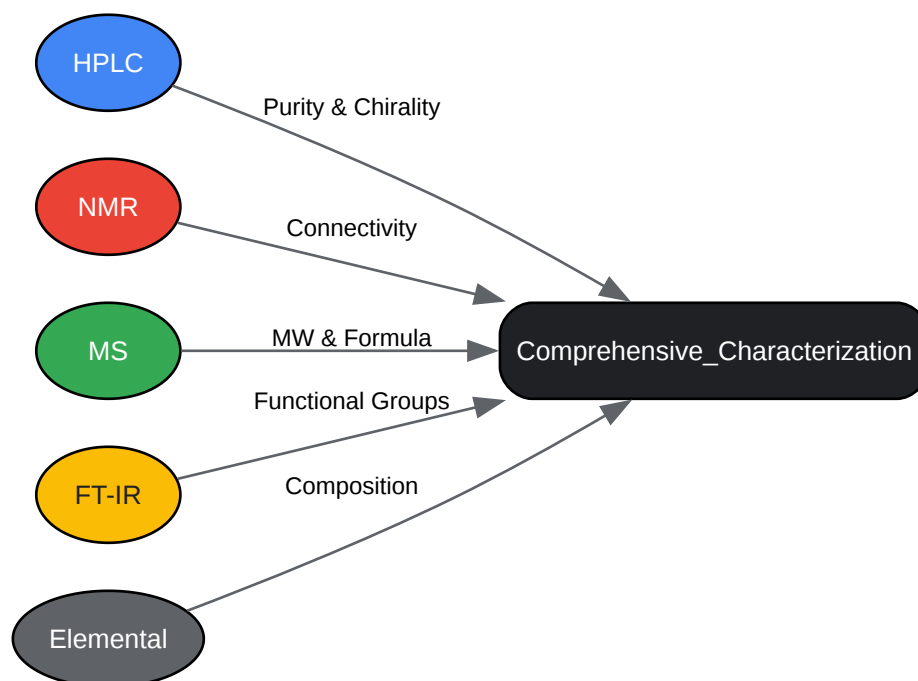


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Caption: Analytical workflow for characterization.

Data Integration for Comprehensive Characterization

The following diagram illustrates how data from different techniques are integrated to build a complete profile of the molecule.



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Caption: Integration of analytical data.

Conclusion

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization of **2-Chloro-4-methoxy-L-phenylalanine**. The protocols outlined in this application note provide a robust framework for researchers to ensure the quality and integrity of this important synthetic amino acid, thereby supporting its successful application in drug discovery and development.

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